benzo[b]thiophen-5-yl-morpholin-4-yl-methanone
Description
Benzo[b]thiophen-5-yl-morpholin-4-yl-methanone is a heterocyclic compound that contains both a benzothiophene and a morpholine moiety. Benzothiophenes are known for their diverse biological activities and are used in various pharmaceutical applications. The morpholine ring adds to the compound’s versatility, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophen-5-yl-morpholin-4-yl-methanone typically involves the coupling of a benzothiophene derivative with a morpholine derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, 2-iodothiophenol can be coupled with phenylacetylene in the presence of a palladium catalyst to form a benzothiophene derivative . This intermediate can then be reacted with morpholine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of benzo[b]thiophen-5-yl-morpholin-4-
Biological Activity
Benzo[b]thiophen-5-yl-morpholin-4-yl-methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core, which is known for its bioactivity, combined with a morpholine moiety. The presence of these structural elements contributes to its pharmacological potential.
1. Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of compounds related to benzo[b]thiophen derivatives. For instance, derivatives containing the benzo[b]thiophene structure have shown significant efficacy in various seizure models:
Compound | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | TD50 (mg/kg) |
---|---|---|---|
Compound A | 62.1 | 75.6 | >200 |
Compound B | 71.4 | 80.3 | >200 |
Compound C | 65.0 | 78.5 | >200 |
These results indicate that certain derivatives exhibit promising anticonvulsant activity, suggesting potential for development as antiepileptic drugs .
2. Antimicrobial Properties
The antimicrobial efficacy of benzo[b]thiophen derivatives has also been investigated. Compounds have demonstrated moderate to good activity against various bacterial strains:
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Good |
Pseudomonas aeruginosa | Moderate |
Aspergillus niger | Good |
These findings highlight the potential of these compounds as antimicrobial agents .
3. Anticancer Potential
The benzo[b]thiophene scaffold is recognized for its anticancer properties. Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest:
- Mechanism of Action : Inhibition of specific kinases involved in tumor growth.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
The structural diversity of benzo[b]thiophene derivatives allows for tailored interactions with molecular targets in cancer therapy .
Case Study 1: Anticonvulsant Efficacy
In a controlled study, a series of benzo[b]thiophen derivatives were tested for their anticonvulsant effects using the maximal electroshock (MES) test and the 6 Hz test. The results indicated that certain compounds significantly reduced seizure activity without exhibiting neurotoxicity at therapeutic doses .
Case Study 2: Antimicrobial Activity Assessment
A study assessing the antimicrobial properties of benzo[b]thiophen derivatives found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests their potential use in treating infections caused by resistant strains .
Properties
IUPAC Name |
1-benzothiophen-5-yl(morpholin-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(14-4-6-16-7-5-14)11-1-2-12-10(9-11)3-8-17-12/h1-3,8-9H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXJXGSPJRNMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)SC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271029 | |
Record name | Benzo[b]thien-5-yl-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142947-82-7 | |
Record name | Benzo[b]thien-5-yl-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142947-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thien-5-yl-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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